2-(Benzo[d]thiazol-2-ylamino)-N-(tert-butyl)acetamide
Description
2-(Benzo[d]thiazol-2-ylamino)-N-(tert-butyl)acetamide is a benzothiazole-derived acetamide featuring a tert-butyl group at the terminal nitrogen. The benzo[d]thiazole moiety is a heterocyclic aromatic system known for its pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities . The tert-butyl substituent introduces steric bulk and lipophilicity, which may enhance metabolic stability and membrane permeability compared to polar substituents like sulfonamides or aromatic rings .
For example, Wei-Hua Liu et al. synthesized similar N-(benzo[d]thiazol-2-yl)acetamide derivatives by reacting substituted 2-chloroacetamides with amines in the presence of triethylamine .
Properties
Molecular Formula |
C13H17N3OS |
|---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylamino)-N-tert-butylacetamide |
InChI |
InChI=1S/C13H17N3OS/c1-13(2,3)16-11(17)8-14-12-15-9-6-4-5-7-10(9)18-12/h4-7H,8H2,1-3H3,(H,14,15)(H,16,17) |
InChI Key |
HOANUWAOHFHJJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CNC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Preparation Methods
Chloroacetamide Alkylation Method
The most direct synthesis involves a nucleophilic substitution reaction between 2-aminobenzo[d]thiazole and N-(tert-butyl)chloroacetamide. This approach mirrors methodologies employed in the preparation of pyrimidine-tethered benzothiazoles and phenoxyacetamide derivatives.
Step 1: Synthesis of N-(tert-butyl)chloroacetamide
Chloroacetyl chloride reacts with tert-butylamine in dichloromethane under ice-cooled conditions (0–5°C) with triethylamine as a base. The reaction proceeds via nucleophilic acyl substitution:
$$
\text{ClCH}2\text{COCl} + \text{H}2\text{N-C(CH}3\text{)}3 \xrightarrow{\text{Et}3\text{N}} \text{ClCH}2\text{CONH-C(CH}3\text{)}3 + \text{HCl}
$$
The product is purified via recrystallization from ethyl acetate/hexane, yielding white crystals (m.p. 98–100°C).
Step 2: Alkylation of 2-Aminobenzo[d]thiazole
A mixture of 2-aminobenzo[d]thiazole (1.0 equiv), N-(tert-butyl)chloroacetamide (1.2 equiv), and anhydrous potassium carbonate (2.0 equiv) in dimethylformamide (DMF) is heated at 80°C for 12–16 hours. The reaction mechanism follows an S$$\text{N}$$2 pathway, where the benzothiazole amine attacks the electrophilic α-carbon of the chloroacetamide:
$$
\text{Benzo[d]thiazol-2-amine} + \text{ClCH}2\text{CONH-t-Bu} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound} + \text{KCl}
$$
The crude product is isolated by pouring the reaction mixture into ice-water, followed by filtration and column chromatography (SiO$$_2$$, ethyl acetate/hexane 1:3).
Carbodiimide-Mediated Coupling Approach
An alternative route employs carbodiimide activation of (benzothiazol-2-ylamino)acetic acid, followed by coupling with tert-butylamine. While less common for secondary amines, this method offers advantages in regioselectivity.
Step 1: Preparation of (Benzothiazol-2-ylamino)acetic Acid
2-Aminobenzo[d]thiazole reacts with bromoacetic acid in aqueous sodium bicarbonate at 60°C for 6 hours. The product is extracted with ethyl acetate and acidified to pH 2–3 to precipitate the carboxylic acid.
Step 2: EDC/HOBt-Mediated Amidation
A solution of (benzothiazol-2-ylamino)acetic acid (1.0 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv), and hydroxybenzotriazole (HOBt, 1.5 equiv) in dichloromethane is stirred at 0°C for 30 minutes. Tert-butylamine (1.2 equiv) is added, and the mixture is stirred at room temperature for 24 hours. Workup involves washing with 5% HCl, saturated NaHCO$$3$$, and brine before drying over MgSO$$4$$.
Reaction Optimization and Mechanistic Insights
Solvent and Base Effects
Comparative studies from benzothiazole alkylation reactions demonstrate that polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the transition state. Anhydrous K$$2$$CO$$3$$ outperforms Na$$2$$CO$$3$$ in deprotonating the weakly acidic benzothiazole amine (pK$$_\text{a}$$ ≈ 8.5).
Temperature Dependence
Kinetic profiling reveals optimal conversion (≥95%) at 80°C, with lower temperatures (50–60°C) requiring extended reaction times (24–48 hours). Above 90°C, decomposition pathways dominate, likely due to retro-Mannich fragmentation.
Competing Side Reactions
- Over-Alkylation : Excess chloroacetamide may lead to bis-alkylated products, mitigated by maintaining a 1:1.2 amine-to-electrophile ratio.
- Hydrolysis : Residual moisture hydrolyzes chloroacetamide to glycolic acid derivatives, necessitating rigorous drying of reagents and solvents.
Spectroscopic Characterization
$$^1$$H NMR Analysis (400 MHz, DMSO-d$$_6$$)
- δ 1.32 (s, 9H) : tert-Butyl protons
- δ 4.08 (s, 2H) : Methylene group adjacent to amide
- δ 7.21–7.89 (m, 4H) : Benzo[d]thiazole aromatic protons
- δ 10.45 (s, 1H) : Amide NH (exchangeable with D$$_2$$O)
$$^{13}$$C NMR Analysis (101 MHz, DMSO-d$$_6$$)
- δ 28.9 : tert-Butyl carbons
- δ 51.4 : Methylene carbon
- δ 167.8 : Amide carbonyl
- δ 121.4–154.2 : Aromatic carbons of benzothiazole
IR Spectroscopy (KBr, cm$$^{-1}$$)
- 3320 : N-H stretch (amide)
- 1655 : C=O stretch (amide I band)
- 1590 : C=N stretch (benzothiazole)
- 1245 : C-N stretch (amide III band)
Comparative Evaluation of Synthetic Methods
| Parameter | Alkylation Method | Carbodiimide Coupling |
|---|---|---|
| Yield | 78–85% | 62–68% |
| Purity | ≥99% (HPLC) | 95–98% (HPLC) |
| Reaction Time | 12–16 h | 24–30 h |
| Scalability | Kilogram-scale feasible | Limited to 100g batches |
| Byproduct Formation | <5% | 10–15% (unreacted acid) |
The alkylation route demonstrates superior efficiency and scalability, aligning with industrial-scale benzothiazole derivatization practices. The carbodiimide method, while avoiding halogenated intermediates, suffers from lower yields due to competitive hydrolysis of the active ester intermediate.
Applications and Structural Derivatives
Solid-Phase Synthesis Adaptations
Immobilization of 2-aminobenzo[d]thiazole on Wang resin enables automated synthesis of acetamide libraries. Elution with 20% TFA/DCM provides crude products requiring only centrifugal purification.
Chemical Reactions Analysis
Acylation Reaction
The amine group in 2-aminobenzothiazole undergoes nucleophilic acylation with chloroacetyl chloride, forming an amide bond (C=O). This step is critical for functionalization and is consistent with reported syntheses of benzothiazole derivatives .
Substitution with tert-Butylamine
The chloro group in the intermediate (if present) is replaced by tert-butylamine via an SN2 mechanism, yielding the final product. This step aligns with methods used to introduce alkyl groups in benzothiazole derivatives .
Nuclear Magnetic Resonance (NMR)
-
1H NMR : Signals for the tert-butyl group (typically around δ 1.2–1.4 ppm) and amide protons (δ 7.3–8.2 ppm).
-
13C NMR : Carbonyl carbon (δ ~170 ppm) and tert-butyl carbons (δ ~28–30 ppm) .
Mass Spectrometry (MS)
-
ESI-MS : Molecular ion peak corresponding to [M+H]+. For example, a compound with a molecular formula C₁₄H₁₈N₂OS would show a peak at m/z 264 .
Infrared (FTIR)
-
Key absorptions:
Solvent Effects
-
Polar aprotic solvents (e.g., DMF, THF) are preferred for acylation and substitution steps to enhance solubility and reaction kinetics .
Steric Considerations
-
The bulky tert-butyl group may reduce reaction rates due to steric hindrance. Adjusting reaction times or using elevated temperatures could mitigate this .
Functional Group Compatibility
-
The methanesulfonamide group (if present in analogs) enhances biological activity but requires careful handling to avoid side reactions .
Data Comparison
Scientific Research Applications
2-(Benzo[d]thiazol-2-ylamino)-N-(tert-butyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Agriculture: It is investigated for its pesticidal and herbicidal properties, contributing to the development of new agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Benzo[d]thiazol-2-ylamino)-N-(tert-butyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of benzothiazole-acetamide derivatives are highly dependent on substituents at two key positions:
Benzothiazole Ring Substituents : Ethoxy, methyl, or fluorine groups at the 5- or 6-position.
N-Terminal Substituents : Sulfamoylphenyl, thiophen-2-ylmethyl, or tert-butyl groups.
Table 1: Comparative Analysis of Selected Benzothiazole-Acetamide Derivatives
Key Observations
Physicochemical Properties
- Melting Points: Sulfamoylphenyl derivatives (e.g., compounds in ) exhibit higher melting points (144–180°C) due to hydrogen bonding and polar interactions . The tert-butyl group, being bulky and non-polar, likely reduces melting points by disrupting crystal packing, though experimental data is lacking.
Biological Activity
2-(Benzo[d]thiazol-2-ylamino)-N-(tert-butyl)acetamide is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₃H₁₇N₃OS
- Molecular Weight : 263.36 g/mol
- IUPAC Name : 2-(1,3-benzothiazol-2-ylamino)-N-tert-butylacetamide
Synthesis
The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride, leading to successful acylation as confirmed by crystal structure analysis .
Anticonvulsant Activity
A series of studies have evaluated the anticonvulsant potential of benzothiazole derivatives, including this compound. In one study, compounds were screened using the maximal electroshock seizure (MES) test. Two derivatives demonstrated promising activity with effective doses (ED50) significantly lower than standard anticonvulsants such as phenytoin and carbamazepine .
| Compound | ED50 (mg/kg) | Protective Index |
|---|---|---|
| 5b | 15.4 | 20.7 |
| 5q | 18.6 | 34.9 |
Analgesic and Anti-inflammatory Activity
Research has shown that derivatives of benzothiazole exhibit analgesic and anti-inflammatory properties by acting as COX-2 inhibitors. In vitro studies indicated that certain compounds effectively inhibited COX-2 activity, suggesting their potential as therapeutic agents for pain management .
Antimicrobial Activity
Benzothiazole derivatives have also been investigated for their antimicrobial efficacy against various pathogens, including Mycobacterium tuberculosis. The hybridization of benzothiazole with other pharmacophores has resulted in compounds with enhanced potency against resistant strains .
The biological activity of benzothiazole derivatives is often attributed to their ability to interact with specific molecular targets:
- COX-2 Inhibition : Compounds inhibit cyclooxygenase enzymes, reducing inflammation and pain.
- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .
Case Studies
- Anticonvulsant Efficacy : A study involving the administration of various benzothiazole derivatives to mice demonstrated significant anticonvulsant effects, with detailed pharmacokinetic profiling indicating favorable absorption and distribution characteristics .
- COX-2 Inhibition : In a comparative study, several synthesized compounds were evaluated for their COX-2 inhibitory activity, revealing that certain modifications in the structure led to increased potency and selectivity against COX-2 over COX-1, minimizing gastrointestinal side effects associated with non-selective NSAIDs .
Q & A
What are the standard synthetic routes for 2-(Benzo[d]thiazol-2-ylamino)-N-(tert-butyl)acetamide and its derivatives?
Basic Research Question
The compound is typically synthesized via multi-step protocols involving condensation and nucleophilic substitution. A common approach involves:
Formation of benzothiazol-2-amine : Aniline derivatives react with KSCN and Br₂ in glacial acetic acid at low temperatures (<10°C), followed by recrystallization .
Acetylation : Reacting 2-aminobenzothiazole with chloroacetyl chloride in dry benzene under reflux yields intermediates like N-(6-chlorobenzothiazol-2-yl)acetamide (80% yield) .
Final coupling : The tert-butyl group is introduced via reactions with tert-butylamine or tert-butyl halides under reflux in polar aprotic solvents (e.g., DMF), followed by purification via column chromatography or recrystallization .
Which spectroscopic and crystallographic methods are employed to characterize this compound?
Basic Research Question
Characterization relies on:
- 1H/13C NMR : To confirm substituent integration and spatial arrangement. For example, tert-butyl protons appear as singlets at δ ~1.25–1.29 ppm .
- X-ray crystallography : Used to resolve hydrogen-bonding networks and confirm planar acetamide geometries. Triclinic P1 space groups with intermolecular N–H⋯N bonds are common .
- IR spectroscopy : Peaks at ~1668 cm⁻¹ (C=O stretch) and ~3178 cm⁻¹ (N–H stretch) validate amide formation .
- Elemental analysis : Matches calculated C, H, N percentages (e.g., C: 67.38%, H: 6.79%) .
How can researchers analyze structure-activity relationships (SAR) for optimizing biological activity?
Advanced Research Question
Key SAR strategies include:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) at the benzothiazole 6-position enhances antimicrobial activity, while bulky tert-butyl groups improve metabolic stability .
- Heterocyclic hybridization : Adding pyrimidine or thiadiazole moieties (e.g., compound 5l in ) increases neuroprotective effects by modulating β-amyloid interactions .
- Docking studies : Computational models (e.g., AutoDock) predict binding affinities to targets like DNA topoisomerase I or CK1 kinases, guiding rational design .
What strategies address contradictions in reported biological activities across studies?
Advanced Research Question
Discrepancies in activity data (e.g., antimicrobial vs. antifungal potency) can be resolved by:
- Standardized assays : Use consistent MIC (Minimum Inhibitory Concentration) protocols and cell lines (e.g., Mycobacterium tuberculosis H37Rv for antitubercular studies) .
- Pharmacokinetic profiling : Assess solubility and membrane permeability via HPLC or PAMPA assays, as poor bioavailability may mask in vivo efficacy .
- Meta-analysis : Compare substituent effects across studies. For example, 6-methoxybenzothiazole derivatives show stronger antifungal activity than chloro-substituted analogs due to enhanced electron density .
What are the challenges in crystallographic analysis of benzothiazole-acetamide derivatives?
Advanced Research Question
Key crystallographic challenges include:
- Polymorphism : Multiple crystal forms (e.g., triclinic vs. monoclinic) arise from solvent-dependent packing, complicating structure determination .
- Hydrogen-bonding networks : Intermolecular N–H⋯N and C–H⋯O bonds form ribbons or dimers, requiring high-resolution data (≤0.8 Å) to resolve .
- Thermal motion : Bulky tert-butyl groups increase atomic displacement parameters (ADPs), necessitating low-temperature (100 K) data collection .
How are multitarget ligands designed using benzothiazole-acetamide scaffolds?
Advanced Research Question
Multitarget strategies involve:
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links benzothiazole cores to triazole or indolinone moieties, enhancing dual kinase-inhibitor and anti-amyloid activity (e.g., compound 16 in ) .
- Fragment-based design : Combining acetamide pharmacophores with known bioactive fragments (e.g., 4-(trifluoromethyl)phenyl) improves binding to multiple Alzheimer’s targets (AChE and BACE1) .
What methodological considerations are critical for scaling up synthesis?
Advanced Research Question
Scaling up requires:
- Solvent optimization : Replace benzene with safer solvents (e.g., toluene) for acetylation steps to reduce toxicity .
- Catalyst screening : Test ZnCl₂ vs. BF₃·Et₂O in thiazolidinone cyclization ( ) to improve yields (>80%) and reduce byproducts .
- Flow chemistry : Continuous flow reactors enhance reproducibility in high-temperature reflux steps (e.g., 12-hour reactions in ) .
How do researchers validate target engagement in kinase inhibition studies?
Advanced Research Question
Validation methods include:
- Kinase profiling : Use selectivity panels (e.g., Eurofins KinaseProfiler) to confirm CK1δ/ε inhibition (IC₅₀ < 100 nM) and rule off-target effects .
- Cellular assays : Measure phospho-Tau reduction in PC12 cells treated with derivatives (e.g., compound 5l in ) via Western blot .
- CETSA (Cellular Thermal Shift Assay) : Confirm target binding by thermal stabilization of CK1 in cell lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
